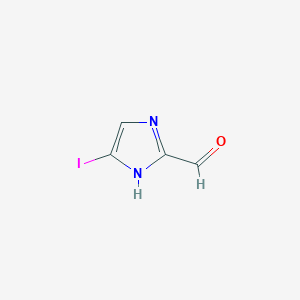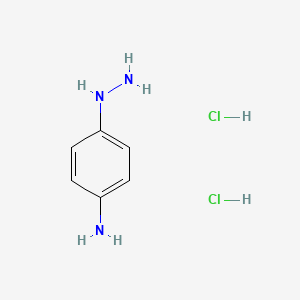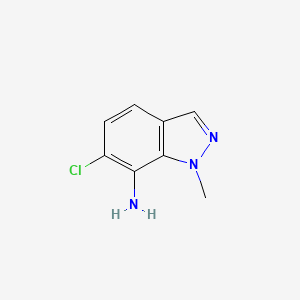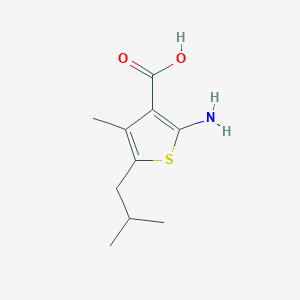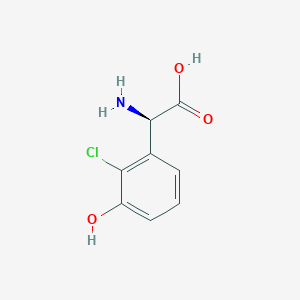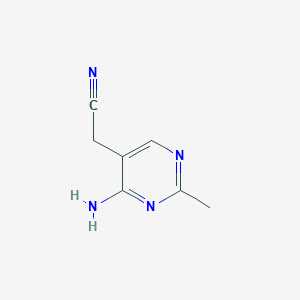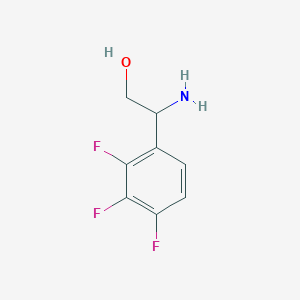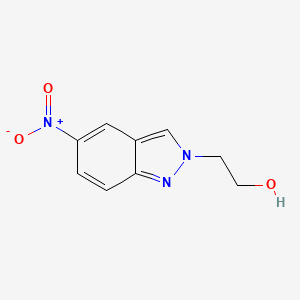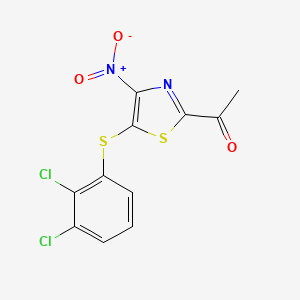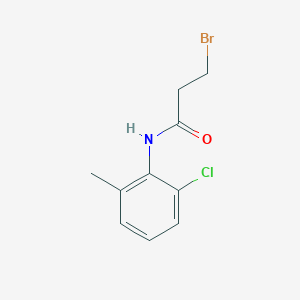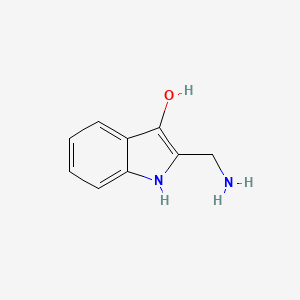
2-(Aminomethyl)-1H-indol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-1H-indol-3-ol is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core with an aminomethyl group at the 2-position and a hydroxyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1H-indol-3-ol can be achieved through various methods. One common approach involves the reductive amination of indole-3-carboxaldehyde with formaldehyde and ammonia or an amine source. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process might include steps such as the preparation of intermediates, purification through crystallization or chromatography, and final product isolation under controlled conditions to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-ketones, while substitution reactions can produce a variety of N-substituted indole derivatives .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-1H-indol-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-1H-indol-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The indole core can interact with various enzymes and receptors, modulating their function and leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)phenol: Similar in structure but lacks the indole core.
2-Aminopyridine: Contains an aminomethyl group but has a pyridine ring instead of an indole ring.
Indole-3-carboxaldehyde: Shares the indole core but has a formyl group instead of an aminomethyl group.
Uniqueness
2-(Aminomethyl)-1H-indol-3-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on the indole core. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1H-indol-3-ol |
InChI |
InChI=1S/C9H10N2O/c10-5-8-9(12)6-3-1-2-4-7(6)11-8/h1-4,11-12H,5,10H2 |
Clave InChI |
IIHRELCJWWPUBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


